
3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride is a complex organic compound with a molecular formula of C22H20N4O5SClH This compound is known for its unique structure, which includes a methoxy group, a nitro group, and an acridinylamino group attached to a hexanesulfonanilide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride involves multiple steps. The process typically starts with the preparation of the acridine derivative, followed by the introduction of the nitro group and the methoxy group. The final step involves the sulfonation of the hexane chain and the formation of the hydrochloride salt.
Preparation of Acridine Derivative: The acridine derivative is synthesized through a series of reactions involving the condensation of anthranilic acid with formaldehyde and subsequent cyclization.
Nitration: The acridine derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Methoxylation: The nitrated acridine derivative is reacted with methanol in the presence of a base to introduce the methoxy group.
Sulfonation: The hexane chain is sulfonated using chlorosulfonic acid, followed by neutralization with a base.
Formation of Hydrochloride Salt: The final compound is obtained by reacting the sulfonated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its acridine moiety, which exhibits fluorescence properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Used in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The nitro group also contributes to the compound’s cytotoxicity by generating reactive oxygen species (ROS) upon reduction.
相似化合物的比较
Similar Compounds
- N-{3-Methoxy-4-[(10-oxido-9-acridinyl)amino]phenyl}methanesulfonamide hydrochloride
- N-{3-Methoxy-4-[(3-nitro-9-acridinyl)amino]phenyl}-1-propane sulfonamide hydrochloride
Uniqueness
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride is unique due to its specific combination of functional groups and its ability to intercalate into DNA. This makes it particularly effective as a fluorescent probe and as a potential anticancer agent. The presence of the methoxy group enhances its solubility, while the nitro group contributes to its cytotoxicity.
属性
CAS 编号 |
71803-03-7 |
|---|---|
分子式 |
C26H29ClN4O5S |
分子量 |
545.1 g/mol |
IUPAC 名称 |
[4-(hexylsulfonylamino)-2-methoxyphenyl]-(2-nitroacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C26H28N4O5S.ClH/c1-3-4-5-8-15-36(33,34)29-18-11-13-24(25(16-18)35-2)28-26-20-9-6-7-10-22(20)27-23-14-12-19(30(31)32)17-21(23)26;/h6-7,9-14,16-17,29H,3-5,8,15H2,1-2H3,(H,27,28);1H |
InChI 键 |
URBQWGJCZRNKGX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=C(C=CC3=NC4=CC=CC=C42)[N+](=O)[O-])OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


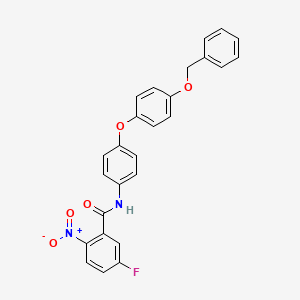

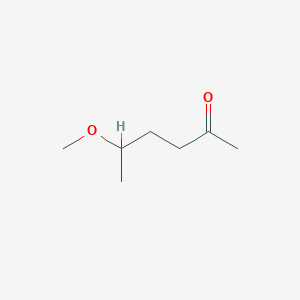
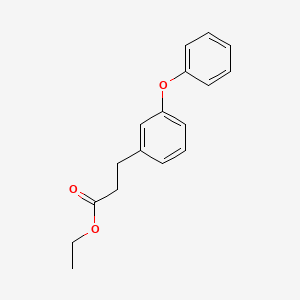
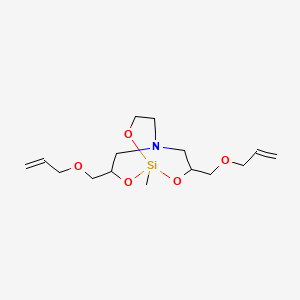
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

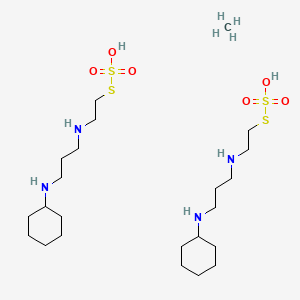
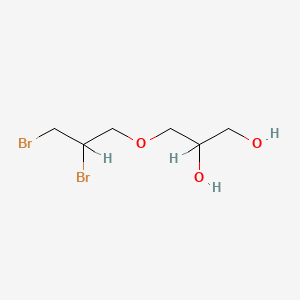
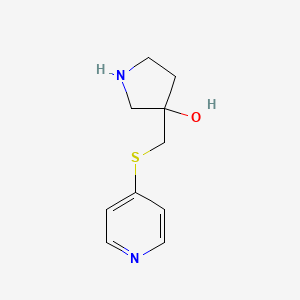
![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
